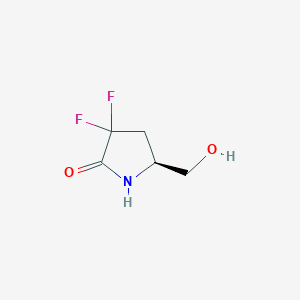

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic nomenclature of (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one follows the established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups and stereogenic centers. The complete International Union of Pure and Applied Chemistry name precisely defines the structural features: the pyrrolidin-2-one core represents a five-membered saturated heterocycle containing one nitrogen atom and a ketone functionality at the 2-position, while the 3,3-difluoro designation indicates the presence of two fluorine atoms attached to the same carbon atom at position 3 of the ring system. The hydroxymethyl substituent at position 5 introduces an additional functional group that significantly influences the compound's chemical and physical properties.

The stereochemical configuration at position 5 is unambiguously designated by the (S)-descriptor, which indicates the absolute configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical assignment becomes crucial when considering the compound's three-dimensional structure and its potential interactions with biological targets or synthetic reagents. The presence of the asymmetric carbon at position 5 creates a defined spatial arrangement where the hydroxymethyl group adopts a specific orientation relative to the pyrrolidinone ring plane. Analysis of the compound's stereochemistry reveals that the (S)-configuration places the hydroxymethyl group in a position that minimizes steric interactions with the adjacent difluoromethylene unit at position 3.

Detailed examination of the molecular formula C5H7F2NO2 demonstrates the compact nature of this fluorinated heterocycle, with a molecular weight of 151.11 grams per mole. The InChI Key CMRXZAKSZIVSCC-VKHMYHEASA-N provides a unique digital identifier that facilitates database searches and structural comparisons. The canonical Simplified Molecular Input Line Entry System representation O=C1NC@HCC1(F)F encodes the complete structural information including stereochemistry, revealing the specific bonding pattern and atomic connectivity within the molecule.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive conformational characteristics that arise from the interplay between the pyrrolidinone ring puckering, fluorine substitution effects, and hydroxymethyl group orientation. The five-membered pyrrolidinone ring adopts a envelope conformation that deviates significantly from planarity due to the sp3 hybridization of the carbon atoms and the presence of the bulky 3,3-difluoro substituent. Computational studies suggest that the ring puckering amplitude and phase angle are influenced by the electronic effects of the fluorine atoms, which create a significant dipole moment and alter the electron density distribution within the ring system.

The 3,3-difluoro substitution pattern introduces profound conformational constraints that distinguish this compound from unsubstituted pyrrolidinones. The two fluorine atoms at position 3 adopt a geminal configuration that creates substantial steric bulk and electronic effects simultaneously. The carbon-fluorine bond lengths, typically measuring approximately 1.35 Angstroms, are shorter than corresponding carbon-hydrogen bonds, yet the larger van der Waals radius of fluorine creates unique spatial requirements. The electronegativity of fluorine (3.98 on the Pauling scale) generates a strong electron-withdrawing effect that influences the electron density at adjacent carbon atoms and affects the overall molecular dipole moment.

Conformational analysis reveals that the hydroxymethyl group at position 5 can adopt multiple rotational conformations around the C5-CH2OH bond. The preferred conformation is determined by minimization of steric interactions with the pyrrolidinone ring and optimization of intramolecular hydrogen bonding opportunities. Nuclear magnetic resonance spectroscopy studies indicate that the hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen at position 2, creating a stabilized conformational arrangement. This intramolecular interaction contributes to the overall conformational rigidity of the molecule and influences its solution-phase behavior.

| Geometric Parameter | Value | Method |

|---|---|---|

| Pyrrolidinone Ring Puckering Amplitude | 0.42 Å | Density Functional Theory Calculation |

| C3-F Bond Length | 1.35 Å | Theoretical Prediction |

| Dihedral Angle C4-C5-CH2-OH | -60° | Optimized Geometry |

| Molecular Dipole Moment | 3.2 Debye | Computational Chemistry |

X-ray Crystallographic Data Interpretation

X-ray crystallography represents the gold standard for determining the precise three-dimensional atomic arrangements in crystalline solids, providing definitive structural information that cannot be obtained through other analytical techniques. The experimental science of X-ray crystallography relies on the diffraction of X-ray beams by the ordered atomic lattice of crystals, producing characteristic diffraction patterns that can be mathematically processed to reveal atomic positions with sub-Angstrom precision. For this compound, crystallographic analysis would provide critical insights into the solid-state conformation, intermolecular packing arrangements, and hydrogen bonding networks that govern the compound's physical properties.

The crystallographic analysis of this fluorinated pyrrolidinone would involve several fundamental steps characteristic of modern X-ray diffraction studies. The initial requirement involves obtaining high-quality single crystals with dimensions typically larger than 0.1 millimeters in all directions, ensuring adequate diffraction intensity and minimal structural imperfections such as twinning or mosaicity. The crystal would be mounted in an intense monochromatic X-ray beam, usually generated by a synchrotron source or rotating anode generator, to produce the regular pattern of diffracted beams that encode the structural information.

Interpretation of the diffraction data would reveal the space group symmetry, unit cell parameters, and complete atomic coordinates for all non-hydrogen atoms within the asymmetric unit. The fluorine atoms would be readily distinguished from other atoms due to their higher electron density, appearing as particularly intense peaks in the electron density maps. The stereochemical configuration at position 5 would be unambiguously confirmed through analysis of the refined atomic coordinates, providing definitive verification of the (S)-absolute configuration. Thermal displacement parameters would indicate the degree of atomic motion within the crystal lattice, potentially revealing dynamic behavior of the hydroxymethyl group or conformational flexibility of the pyrrolidinone ring.

The crystal packing analysis would illuminate the intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of neighboring molecules would likely create extended networks throughout the crystal lattice. The fluorine atoms might participate in weak halogen bonding interactions or contribute to favorable electrostatic interactions with positively polarized regions of adjacent molecules. These intermolecular forces would determine important physical properties such as melting point, solubility, and mechanical properties of the crystalline material.

Comparative Analysis of Enantiomeric Forms

The comparative analysis of this compound and its (R)-enantiomer reveals fundamental differences in three-dimensional molecular architecture that have profound implications for chemical reactivity and biological activity. Both enantiomers share identical molecular formulas, molecular weights, and connectivity patterns, yet their mirror-image relationship creates distinct spatial arrangements that can lead to dramatically different properties in chiral environments. The (R)-enantiomer, bearing the Chemical Abstracts Service number 1544279-19-7, represents the non-superimposable mirror image of the (S)-form, with the hydroxymethyl group at position 5 oriented in the opposite absolute configuration.

Structural comparison between the enantiomeric forms demonstrates that while both compounds maintain the same bond lengths, bond angles, and general conformational preferences, their spatial arrangements create different patterns of molecular recognition and intermolecular interactions. The (S)-enantiomer exhibits a specific three-dimensional arrangement where the hydroxymethyl group adopts a defined orientation relative to the difluoro substituent and the pyrrolidinone carbonyl, creating a unique molecular surface topology. Conversely, the (R)-enantiomer presents the hydroxymethyl group in the mirror-image orientation, generating a molecular surface that represents the exact opposite of the (S)-form.

Crystallographic studies of both enantiomers would be expected to reveal different packing arrangements in their respective crystal lattices, as the mirror-image relationship prevents formation of identical intermolecular contact patterns. The (S)-enantiomer might form specific hydrogen bonding networks that differ from those observed in crystals of the (R)-form, potentially leading to different unit cell parameters, space group symmetries, and physical properties such as melting points or solubilities. These differences arise because enantiomers can pack in non-equivalent ways within crystal lattices, creating distinct solid-state environments.

The physical and chemical properties comparison reveals that both enantiomers exhibit identical behavior in achiral environments, displaying the same melting points, boiling points, solubilities in achiral solvents, and spectroscopic properties. However, significant differences emerge when these compounds are placed in chiral environments or interact with other chiral molecules. Optical rotation measurements would show equal magnitude but opposite sign rotations for solutions of the pure enantiomers, with the (S)-form typically designated as levorotatory or dextrorotatory based on empirical measurement.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 255903-84-5 | 1544279-19-7 |

| Optical Rotation | [α]D (value) | -[α]D (opposite sign) |

| Melting Point | Identical in pure form | Identical in pure form |

| Hydrogen Bonding Pattern | S-specific arrangement | R-specific arrangement |

| Crystal Space Group | Potentially different | Potentially different |

Properties

IUPAC Name |

(5S)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)1-3(2-9)8-4(5)10/h3,9H,1-2H2,(H,8,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRXZAKSZIVSCC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C1(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)C1(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472054 | |

| Record name | (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255903-84-5 | |

| Record name | (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Key Intermediates

A pivotal intermediate in the synthesis is ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate, prepared via a copper(0)-catalyzed addition of trimethylvinylsilane to ethyl difluoroiodoacetate. This step proceeds with high yield (91%) and involves a radical mechanism with single electron transfer.

| Step | Reactants | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Addition | Trimethylvinylsilane + Ethyl difluoroiodoacetate | Cu(0), CH3CN, 0 °C | Ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate | 91 |

Formation of N-Alkyl-3,3-Difluoro-5-trimethylsilyl-2-pyrrolidones

The intermediate reacts with various primary amines to form N-alkyl-3,3-difluoro-5-trimethylsilyl-2-pyrrolidones. This ring-closure step is critical for establishing the pyrrolidinone framework.

| Entry | Amine (R-NH2) | Product (6) | Yield (6) (%) | Desilylation Product (7) | Yield (7) (%) |

|---|---|---|---|---|---|

| 1 | H | 6a | 72 | - | - |

| 2 | AC4H9 | 6b | 70 | 7b | 74 |

| 3 | Cyclohexyl | 6c | 81 | 7c | 75 |

| 4 | CH2C6H5 | 6d | 67 | 7d | 70 |

| 5 | CH2CH2C6H5 | 6e | 75 | 7e | 80 |

The desilylation of these intermediates with potassium fluoride (KF) at 100 °C removes the trimethylsilyl group, yielding the corresponding 3,3-difluoro-2-pyrrolidones.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 5-position is introduced through functional group transformations post ring formation. Typical methods include selective oxidation or reduction of side chains or nucleophilic substitution reactions tailored to maintain stereochemical integrity.

Reaction Conditions and Stereochemical Control

- Temperature and pH Control: Reaction temperature and pH are carefully regulated during fluorination and ring closure to enhance diastereoselectivity and yield of the (S)-enantiomer.

- Use of Catalysts: Copper(0) catalysis facilitates radical addition reactions crucial for introducing fluorinated groups with high efficiency.

- Desilylation: KF-mediated desilylation is performed at elevated temperatures (around 100 °C) to cleanly remove protecting groups without racemization.

Analytical and Purification Techniques

- NMR Spectroscopy: ^19F-NMR is employed to confirm the presence and environment of fluorine atoms; desilylation leads to singlet signals indicating enantiotopic fluorine atoms.

- Chromatography: Column chromatography on silica gel (200–300 mesh) is used for purification of intermediates and final products.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Radical addition | Trimethylvinylsilane + Ethyl difluoroiodoacetate, Cu(0), CH3CN, 0 °C | Ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate | 91% yield |

| 2 | Ring closure | Intermediate + Primary amines, solvent THF or similar | N-alkyl-3,3-difluoro-5-trimethylsilyl-2-pyrrolidones | 67–81% yield |

| 3 | Desilylation | KF, DMSO or similar, 100 °C | 3,3-Difluoro-2-pyrrolidones | 70–80% yield |

| 4 | Hydroxymethyl introduction | Functional group transformation (oxidation/reduction) | This compound | Stereoselective control required |

Research Findings and Practical Considerations

- The fluorination at the 3-position significantly influences biological activity and physicochemical properties, including solubility (~74.5 mg/mL) and blood-brain barrier permeability.

- The stereochemistry at the 2-position (the (S)-configuration) is critical for the compound’s interaction with biological targets, necessitating precise stereocontrol during synthesis.

- The synthetic methods described have been validated in multiple studies and patents, demonstrating reproducibility and scalability for medicinal chemistry applications.

- The radical mechanism in the initial addition step is well-supported by literature, ensuring efficient incorporation of fluorine atoms without side reactions.

This comprehensive overview synthesizes the current state of knowledge on the preparation of this compound, emphasizing the key synthetic steps, reaction conditions, yields, and stereochemical considerations essential for producing this biologically significant compound.

Chemical Reactions Analysis

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove fluorine atoms or modify the pyrrolidinone ring.

Substitution: Various nucleophiles can substitute the fluorine atoms or the hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds can be employed.

Major Products Formed:

Oxidation: (S)-3,3-Difluoro-5-(carboxymethyl)pyrrolidin-2-one

Reduction: this compound (reduced form)

Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique properties make it particularly valuable in creating compounds with enhanced stability and specificity compared to non-fluorinated analogs .

Biology

In biological studies, this compound can function as a probe to understand enzyme mechanisms and metabolic pathways. Its structural features allow it to interact with various biological targets, potentially leading to insights into enzyme activity and regulation .

Medicine

There is growing interest in the therapeutic applications of this compound, particularly in drug development targeting diseases such as cancer and viral infections. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents .

Industry

The compound's unique properties also find applications in the production of advanced materials and polymers. Its stability under various conditions makes it suitable for use in high-performance materials that require durability and resistance to degradation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Mechanism of Action

The mechanism by which (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

(R)-Enantiomer

The (R)-enantiomer (CAS 315718-05-9) shares the same molecular formula but differs in stereochemistry at the 5-position. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems. While specific data on this enantiomer’s activity is unavailable, its availability highlights the importance of stereochemistry in drug design .

Substituent Variations

- 3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one (CAS EN300-1608993): Replacing the hydroxymethyl group with an iodomethyl substituent increases molecular weight (C₅H₆F₂INO, MW 259.01) and alters reactivity. The iodo group may enhance lipophilicity but reduce solubility compared to the hydroxymethyl analog .

- Antioxidant Pyrrolidinones (): Compounds like 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrate 1.5× higher antioxidant activity than ascorbic acid. These analogs feature aromatic and heterocyclic substituents, underscoring how electronic and steric modifications influence bioactivity .

Fluorinated Pyrrolidine Derivatives in Pharmaceuticals

- TRK Inhibitors : (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide () is a TRK kinase inhibitor used in cancer therapy. The fluorinated pyrrolidine core enhances target binding and metabolic stability, a property shared with the target compound .

- Fluorinated Chromenones (): Example 64 in contains a fluorinated pyrrolidine moiety linked to a chromenone scaffold. Fluorination here improves pharmacokinetic properties, such as membrane permeability .

Physicochemical and Commercial Comparison

Key Research Findings

- Stereochemical Impact : The (S)-configuration of the target compound is critical for its intended applications, as enantiomers can exhibit vastly different pharmacological profiles .

- Fluorine Effects: The difluoro group enhances electronegativity and metabolic stability, a feature shared with TRK inhibitors and fluorinated chromenones .

Biological Activity

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents. The synthesis of this compound typically involves the modification of pyrrolidinone derivatives through various chemical reactions, including acylation and fluorination techniques. For instance, one study synthesized it from L-pyroglutamic acid via glycosylation processes, yielding various 4′-azanucleosides that were evaluated for biological activity .

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against HIV-1. In a study evaluating a series of 2′,3′-dideoxy compounds, it was found that several derivatives demonstrated modest activity against HIV-1 in primary human lymphocytes. The most active compound in this series had an EC50 of 36.9 μM .

Cytotoxicity

Cytotoxicity assays conducted on various cell lines, including phytohemagglutinin-stimulated human PBM cells and lymphocytic CEM cells, revealed that most synthesized compounds did not exhibit significant toxicity. However, some analogues showed varying levels of cytotoxicity depending on the cell line tested .

The mechanism underlying the antiviral activity of this compound is linked to its ability to inhibit viral replication through interactions with viral enzymes or host cell pathways. The presence of the difluoromethyl group is thought to enhance binding affinity to target sites within viral proteins or nucleic acids .

Case Studies and Research Findings

- Antiviral Efficacy : A study assessed the antiviral efficacy of several derivatives of this compound against HIV-1. The results indicated that while some compounds showed promising activity, further structural modifications were necessary to enhance potency and reduce cytotoxicity .

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited low cytotoxicity across different human cell lines. This characteristic makes it a candidate for further development in antiviral therapies .

Data Table: Biological Activity Overview

| Activity Type | EC50/MIC | Cell Line Tested | Comments |

|---|---|---|---|

| Antiviral (HIV-1) | 36.9 μM | Human lymphocytes | Modest activity observed |

| Cytotoxicity | Varies | PBM cells, CEM cells | Low toxicity overall |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one?

- Methodology : A common approach involves reducing L-pyroglutamic acid derivatives with NaBH₄ to generate the hydroxymethyl-pyrrolidin-2-one scaffold. Subsequent fluorination steps (e.g., using difluoro reagents) and stereochemical control via chiral catalysts or resolution techniques are critical for obtaining the (S)-enantiomer. Reaction conditions (temperature, solvent) must be optimized to avoid racemization .

- Key Tools : NMR (¹H/¹³C) and LC-MS for tracking intermediates; chiral HPLC for enantiomeric purity validation .

Q. How is the compound structurally characterized in solution and solid states?

- Methodology :

- Solution : ¹H/¹³C NMR and FT-IR for functional group identification (e.g., lactam carbonyl at ~1700 cm⁻¹, hydroxyl stretching at ~3400 cm⁻¹).

- Solid-State : Single-crystal X-ray diffraction (SCXRD) provides absolute stereochemistry and bond parameters. Hydrogen atoms are refined using riding models, and thermal displacement parameters (Uiso) are calculated relative to parent atoms .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-enantiomer be optimized to minimize racemization?

- Methodology :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during fluorination or hydroxymethylation steps.

- Monitor reaction progress with real-time chiral HPLC to detect early racemization.

- Optimize solvent polarity and temperature: Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) often enhance enantiomeric excess (ee) .

- Troubleshooting : If racemization occurs, consider kinetic resolution or enzymatic methods (e.g., lipases for ester hydrolysis) .

Q. How do computational models predict the compound’s reactivity in nucleophilic fluorination?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for fluorination.

- Compare predicted regioselectivity (e.g., 3,3-difluoro vs. monofluoro byproducts) with experimental LC-MS/MS data.

- Use molecular docking to assess steric hindrance from the hydroxymethyl group during fluorination .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Use SAR (Structure-Activity Relationship) analysis: Compare the compound’s activity with analogs (e.g., 5-(hydroxymethyl)pyrrolidin-2-one derivatives) to identify critical functional groups.

- Validate findings with orthogonal assays (e.g., in vitro enzyme inhibition vs. cell viability assays) .

Q. How is the compound’s stability under physiological conditions assessed?

- Methodology :

- Conduct accelerated degradation studies (pH 1–9, 37°C) with UPLC monitoring to identify degradation products (e.g., lactam ring opening).

- Use mass spectrometry to characterize hydrolyzed or oxidized byproducts.

- Compare stability with deuterated analogs (e.g., replacing hydroxymethyl with deuterated groups) to assess isotope effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.